Cas no 847872-09-7 (Phenol,4-amino-3-chloro-2-fluoro-)

Phenol,4-amino-3-chloro-2-fluoro- Chemical and Physical Properties
Names and Identifiers
-
- Phenol,4-amino-3-chloro-2-fluoro-
- 4-Amino-3-chloro-2-fluorophenol (ACI)
- SCHEMBL4843937
- 847872-09-7
- DB-090575
- CS-0138991
- 4-Amino-3-chloro-2-fluorophenol
- Phenol, 4-amino-3-chloro-2-fluoro-
-
- MDL: MFCD16877886
- Inchi: 1S/C6H5ClFNO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2
- InChI Key: NNSXHCJONSYHGX-UHFFFAOYSA-N
- SMILES: FC1C(Cl)=C(N)C=CC=1O
Computed Properties
- Exact Mass: 161.0043696g/mol
- Monoisotopic Mass: 161.0043696g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 46.2Ų
Phenol,4-amino-3-chloro-2-fluoro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12025524-1g |
4-Amino-3-chloro-2-fluorophenol |
847872-09-7 | 97% | 1g |
$641 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1209631-1g |
4-Amino-3-chloro-2-fluorophenol |
847872-09-7 | 97% | 1g |
¥13929.00 | 2024-07-28 | |
Alichem | A019146620-1g |
4-Amino-3-chloro-2-fluorophenol |
847872-09-7 | 97% | 1g |
$501.49 | 2023-08-31 | |
eNovation Chemicals LLC | Y1055638-1g |
4-Amino-3-chloro-2-fluorophenol |
847872-09-7 | 95% | 1g |
$780 | 2024-07-24 | |
eNovation Chemicals LLC | Y1055638-1g |
4-amino-3-chloro-2-fluorophenol |
847872-09-7 | 95% | 1g |
$1300 | 2025-02-19 | |
eNovation Chemicals LLC | Y1055638-1g |
4-amino-3-chloro-2-fluorophenol |
847872-09-7 | 95% | 1g |
$1300 | 2025-02-24 |
Phenol,4-amino-3-chloro-2-fluoro- Related Literature
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
Additional information on Phenol,4-amino-3-chloro-2-fluoro-
Phenol,4-amino-3-chloro-2-fluoro- (CAS No. 847872-09-7): A Comprehensive Guide to Its Properties and Applications
Phenol,4-amino-3-chloro-2-fluoro- (CAS No. 847872-09-7) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This halogenated phenol derivative is characterized by its unique molecular structure, which includes amino, chloro, and fluoro functional groups. These features make it a valuable intermediate in the synthesis of more complex molecules. The compound's CAS No. 847872-09-7 is often searched by researchers and industry professionals seeking detailed information about its properties, synthesis, and applications.
One of the most frequently asked questions about Phenol,4-amino-3-chloro-2-fluoro- is its role in drug discovery. The compound's structural versatility allows it to serve as a building block for active pharmaceutical ingredients (APIs). Recent studies highlight its potential in developing fluoroquinolone antibiotics and antifungal agents, aligning with the growing demand for novel antimicrobial solutions. Additionally, its chloro and fluoro substituents enhance its reactivity, making it a preferred choice for cross-coupling reactions in organic synthesis.
In the agrochemical sector, Phenol,4-amino-3-chloro-2-fluoro- is explored for its herbicidal and pesticidal properties. With the increasing focus on sustainable agriculture, researchers are investigating its potential as a key component in eco-friendly crop protection products. The compound's halogenated aromatic ring contributes to its stability and bioactivity, addressing the need for longer-lasting formulations with reduced environmental impact.
From a material science perspective, this compound is gaining traction in the development of advanced polymers and specialty coatings. Its ability to undergo electrophilic aromatic substitution reactions makes it a valuable monomer for creating high-performance materials. Industries are particularly interested in its thermal stability and resistance to degradation, which are critical for applications in electronics and automotive components.
The synthesis of Phenol,4-amino-3-chloro-2-fluoro- typically involves multi-step processes, including halogenation and amination reactions. Optimizing these methods to improve yield and purity is a hot topic in synthetic chemistry forums. Researchers are also exploring greener alternatives, such as catalytic fluorination, to minimize waste and energy consumption. These advancements align with the broader push toward green chemistry and sustainable manufacturing practices.
Safety and handling of Phenol,4-amino-3-chloro-2-fluoro- are another area of interest. While the compound is not classified as a hazardous material, proper storage and handling protocols are essential to ensure workplace safety. Material Safety Data Sheets (MSDS) provide detailed guidelines on its physical and chemical properties, including melting point, solubility, and stability under various conditions.
In summary, Phenol,4-amino-3-chloro-2-fluoro- (CAS No. 847872-09-7) is a multifaceted compound with wide-ranging applications. Its relevance in pharmaceuticals, agrochemicals, and material science underscores its importance in modern research and industry. As innovation continues to drive demand for specialized intermediates, this compound is poised to remain a key player in the chemical landscape.
847872-09-7 (Phenol,4-amino-3-chloro-2-fluoro-) Related Products
- 1391436-10-4((1R)-2-METHYL-1-(3-METHYL(2-PYRIDYL))PROPYLAMINE HYDROCHLORIDE)
- 2228622-07-7(5-(3,5-dimethoxyphenyl)-1,2-oxazol-4-amine)
- 956700-15-5(7-bromo-4-fluoro-2H-isoquinolin-1-one)
- 2138846-94-1(2-amino-4-hydroxy-5-methoxypentanoic acid)
- 2169530-31-6(1-(iodomethyl)-8,8-dimethyl-2-oxaspiro4.5decane)
- 179555-36-3(3-Pyridinecarboxaldehyde,6-amino-2,4-dimethyl-)
- 2172145-20-7(ethyl(3-{(3-methylfuran-2-yl)methylsulfanyl}propyl)amine)
- 1363408-47-2((R)-3-AMINO-1-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)AZEPANE 2HCL)
- 1352296-19-5(Benzeneacetic acid, α-amino-4-hydroxy-, 1,1-dimethylethyl ester, (αS)-)
- 114081-08-2(N-benzylpyridin-3-amine)




